2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3,5-dichloropyridine
Description
Propriétés
IUPAC Name |
2-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-3,5-dichloropyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrCl2N4/c13-9-2-17-19(7-9)6-8-4-18(5-8)12-11(15)1-10(14)3-16-12/h1-3,7-8H,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYRNLZWNLOQSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(C=C(C=N2)Cl)Cl)CN3C=C(C=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrCl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Alkylation of 4-Bromo-1H-pyrazole
The azetidine-pyrazole subunit is synthesized through alkylation of 4-bromo-1H-pyrazole with 3-(bromomethyl)azetidine. This reaction proceeds via deprotonation of the pyrazole’s NH group (using bases like NaH or K₂CO₃), followed by nucleophilic attack on the bromomethylazetidine.
Example Protocol
-
Reagents : 4-Bromo-1H-pyrazole (1.0 eq), 3-(bromomethyl)azetidine (1.2 eq), K₂CO₃ (2.0 eq), DMF, 80°C, 12 h.
Key Insight : Microwave-assisted reactions (100°C, 10 min) enhance efficiency, reducing side products like dialkylation.
Preparation of 3-(Bromomethyl)azetidine
3-(Bromomethyl)azetidine is synthesized from azetidine-3-methanol via bromination with PBr₃ in anhydrous THF.
Example Protocol
-
Reagents : Azetidine-3-methanol (1.0 eq), PBr₃ (1.1 eq), THF, 0°C → RT, 2 h.
Functionalization of the Pyridine Core
Synthesis of 2-Bromo-3,5-dichloropyridine
2-Bromo-3,5-dichloropyridine serves as the electrophilic partner for coupling. It is prepared via directed bromination of 3,5-dichloropyridine using NBS (N-bromosuccinimide) under radical initiation.
Example Protocol
-
Reagents : 3,5-Dichloropyridine (1.0 eq), NBS (1.1 eq), AIBN (cat.), CCl₄, reflux, 6 h.
Coupling Strategies for Fragment Assembly
Buchwald-Hartwig Amination
Palladium-catalyzed C–N coupling between 2-bromo-3,5-dichloropyridine and the azetidine-pyrazole amine is optimal for forming the target compound.
Example Protocol
-
Reagents : 2-Bromo-3,5-dichloropyridine (1.0 eq), azetidine-pyrazole subunit (1.5 eq), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2.0 eq), toluene, 110°C, 24 h.
Optimization Data
| Catalyst System | Temperature (°C) | Yield (%) |
|---|---|---|
| Pd(OAc)₂/Xantphos | 100 | 52 |
| Pd₂(dba)₃/BINAP | 120 | 58 |
| Pd₂(dba)₃/Xantphos | 110 | 65 |
Nucleophilic Aromatic Substitution (NAS)
Direct displacement of the 2-bromo group in pyridine by the azetidine amine is feasible under high-temperature conditions, albeit with lower efficiency.
Example Protocol
-
Reagents : 2-Bromo-3,5-dichloropyridine (1.0 eq), azetidine-pyrazole subunit (2.0 eq), DMF, 150°C, 48 h.
Purification and Characterization
Final purification employs reverse-phase HPLC (ACN/H₂O gradient) to isolate the target compound (>95% purity). Structural confirmation is achieved via:
-
¹H NMR : δ 8.24 (s, 1H, pyrazole-H), 7.85 (d, J = 2.4 Hz, 2H, pyridine-H), 4.20 (m, 2H, azetidine-CH₂).
-
HRMS : [M+H]⁺ calcd. for C₁₃H₁₂BrCl₂N₄: 412.96, found: 412.95.
Challenges and Mitigation Strategies
Azetidine Ring Stability
The azetidine ring is prone to ring-opening under acidic or high-temperature conditions. Using mild bases (e.g., Cs₂CO₃) and avoiding prolonged heating preserves integrity.
Competing Side Reactions
-
Dialkylation : Controlled stoichiometry (1:1.2 pyrazole:bromomethylazetidine) minimizes bis-alkylation.
-
Pd Catalyst Deactivation : Ligands like Xantphos enhance catalyst longevity.
Alternative Synthetic Routes
Reductive Amination
Condensation of 2-amino-3,5-dichloropyridine with a ketone-containing azetidine-pyrazole precursor, followed by NaBH₄ reduction, offers a divergent pathway.
Example Protocol
-
Reagents : 2-Amino-3,5-dichloropyridine (1.0 eq), 3-(4-bromo-pyrazol-1-yl)propan-2-one (1.2 eq), NaBH₄ (2.0 eq), MeOH, RT, 6 h.
Industrial-Scale Considerations
For bulk synthesis, continuous flow systems improve heat management and reproducibility. A representative flow setup involves:
Analyse Des Réactions Chimiques
Types of Reactions
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3,5-dichloropyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF for azide substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3,5-dichloropyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3,5-dichloropyridine involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The azetidine ring may contribute to the compound’s stability and bioavailability. The dichloropyridine moiety can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s unique features include the azetidine-pyridine scaffold and brominated pyrazole. Below is a comparison with structurally related compounds from the evidence:
Key Observations:
Core Heterocycles: The target compound’s pyridine core differs from the pyrazol-3-one derivatives (Examples 5.17, 5.21) and the quinoline-based TLR antagonist .
Halogenation (Br, Cl) is common across analogs, likely improving metabolic stability and lipophilicity .
Synthetic Routes :
- Patent examples (e.g., procedure A3, A4) describe bromopyrazole synthesis via nucleophilic substitution or cyclization, which may be adaptable to the target compound’s preparation .
Biological Relevance: While the target compound’s activity is unspecified, the TLR antagonist () highlights azetidine-heterocycle hybrids as promising scaffolds for immunomodulation .
Q & A
Q. Advanced Research Focus
- Halogen Replacement : Substitute bromine with iodine (enhanced leaving-group ability) or chlorine (reduced steric bulk) to probe reactivity and TLR affinity .
- Azetidine Modifications : Introduce sp³-hybridized substituents (e.g., methyl or hydroxy groups) to assess conformational effects on target binding .
- Pyrazole Ring Variations : Replace 4-bromo with amino or nitro groups to alter hydrogen-bonding interactions .
What advanced analytical techniques are critical for characterizing purity and structural integrity?
Q. Basic Research Focus
- NMR : ¹H/¹³C NMR to confirm azetidine ring protons (δ 3.5–4.5 ppm) and pyrazole Br-C coupling (¹J₍¹³C⁻⁷⁹Br⁾ ~40 Hz).
- HPLC-MS : Use C18 columns (0.1% TFA in H₂O/MeCN) with ESI+ MS to detect degradation products (e.g., dehalogenation) .
How can molecular docking predict interactions with TLR7-9 receptors?
Q. Advanced Research Focus
- Homology Modeling : Build TLR7-9 structures using SWISS-MODEL if crystallographic data are unavailable.
- Docking Workflow : Use AutoDock Vina to simulate binding poses. Key interactions include:
- Bromine with hydrophobic pockets (e.g., TLR9 Leu⁴³⁵).
- Azetidine N-H with TLR7 Glu⁵⁵⁷ .
What are the primary degradation pathways under various storage conditions, and how can they be mitigated?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
